molecular formula C22H28N4O2 B2801297 1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one CAS No. 2034493-25-7

1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one

Cat. No.: B2801297
CAS No.: 2034493-25-7
M. Wt: 380.492
InChI Key: MXGRRNTWBGJSMH-UHFFFAOYSA-N
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Description

1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Attachment of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the phenoxy group: The phenoxy group can be attached through etherification reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethan-1-one
  • 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)butan-1-one

Uniqueness

1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one is unique due to its specific structural features, such as the cyclopropyl group and the combination of pyridazine and piperazine rings. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-5-4-6-20(16(15)2)28-17(3)22(27)26-13-11-25(12-14-26)21-10-9-19(23-24-21)18-7-8-18/h4-6,9-10,17-18H,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGRRNTWBGJSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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